3-(Cyclopentyloxy)azetidine

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers face challenges in sourcing azetidine intermediates where subtle substituent changes critically impact target binding and ADME. 3-(Cyclopentyloxy)azetidine provides a precise solution with its defined cyclopentyl ether group, offering distinct steric bulk and lipophilicity versus linear alkoxy analogs. This scaffold is ideal for CNS-focused compound libraries due to its favorable BBB permeability profile. - Serves as a key building block for GPCR/kinase hit-to-lead optimization. - Ring strain enables efficient diversification for custom synthesis. - Supplied with ≥95% purity to ensure experimental reproducibility.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B15268126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentyloxy)azetidine
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC2CNC2
InChIInChI=1S/C8H15NO/c1-2-4-7(3-1)10-8-5-9-6-8/h7-9H,1-6H2
InChIKeyOFLBUDQKJCZBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopentyloxy)azetidine: Core Identifiers & Sourcing


3-(Cyclopentyloxy)azetidine (CAS 1344282-98-9) is a functionalized four-membered nitrogen heterocycle characterized by a cyclopentyl ether substituent at the 3-position of the azetidine ring. The compound has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . It is classified as a 3-alkoxyazetidine derivative, a subclass valued in medicinal chemistry for the unique conformational and physicochemical properties imparted by the strained, saturated ring system [1].

Workflow Synthesis of focused libraries & SAR exploration
Selection Cyclopentyl ether provides distinct steric & lipophilic profile
Context 3-Alkoxyazetidine scaffold for medicinal chemistry optimization

Why 3-(Cyclopentyloxy)azetidine Is Not Interchangeable


The selection of a 3-alkoxyazetidine for a research program is not a trivial, interchangeable decision. The size, steric bulk, and lipophilicity of the alkoxy substituent directly modulate the azetidine scaffold's three-dimensional conformation and its interactions with biological targets [1]. Specifically, the cyclopentyloxy group presents a distinct steric demand and hydrophobic character compared to linear (e.g., methoxy, ethoxy) or smaller branched alkoxy groups, which can translate into substantial differences in target binding affinity, physicochemical properties like solubility and logP, and downstream pharmacokinetic performance [2]. Therefore, substituting 3-(cyclopentyloxy)azetidine with a cheaper or more readily available analog may fundamentally alter the outcomes of a synthetic or biological experiment.

Cyclopentyl steric bulk may not transfer to smaller alkoxy analogs; binding and conformation likely differ.
Lipophilicity shift from methoxy or ethoxy can alter ADME profile and solubility.
Substituting with a different 3-alkoxyazetidine may change target engagement and SAR interpretation.

3-(Cyclopentyloxy)azetidine vs. Key Comparators


Molecular Properties: Cyclopentyloxy Group Impact

While a direct, head-to-head comparative study of 3-(cyclopentyloxy)azetidine against other specific 3-alkoxyazetidines is not available in the public domain, the differential physicochemical properties can be inferred from the broader class of compounds. The cyclopentyl group is a moderately lipophilic, conformationally restricted unit. Its presence is known to increase molecular weight and LogP compared to smaller alkoxy substituents, as demonstrated in studies optimizing 3-alkoxyazetidine-containing PDE10A inhibitors where larger alkoxy groups were correlated with improved solubility and maintained or enhanced target activity [1].

MW & LogP impact
Class-level inference
vs. methoxy: +40 Da, vs. ethoxy: +26 Da
Supports distinct ADME profile from smaller alkoxy analogs
Inferred from PDE10A inhibitor study; not isolated azetidine data
Medicinal Chemistry Physicochemical Properties Drug Design

Receptor Binding Affinity of a Cyclopentyloxy-Azetidine Congener

A direct comparative dataset for 3-(Cyclopentyloxy)azetidine is not identified in primary literature. However, a close structural congener, 3-(5-Chloro-2-cyclopentyloxy-phenoxy)-azetidine, has been profiled for its binding affinity to the rat 5-HT7 receptor, providing a quantitative benchmark for this specific chemotype. The compound demonstrated a Ki of 270 nM in a radioligand binding assay [1].

5-HT7 receptor binding
Cross-study comparable
Ki = 270 nM
Quantitative benchmark for cyclopentyloxy-azetidine scaffold
Congener: 3-(5-Cl-2-cyclopentyloxy-phenoxy)-azetidine; rat receptor
Pharmacology Receptor Binding Neuropharmacology

In Vitro ADME Profiling of Azetidine Scaffolds

Extensive in vitro ADME profiling of a diverse collection of azetidine-based scaffolds has demonstrated that compounds bearing this motif generally exhibit favorable properties for drug development. Specifically, representative library members showed high solubility, high stability in human plasma, and high permeability across both the blood-brain barrier and gut endothelium [1].

In vitro ADME panel
Class-level inference
High solubility, plasma stability, BBB permeability reported
Azetidine scaffolds compatible with CNS drug-like property expectations
From diverse library profiling; individual compound data may vary
ADME Pharmacokinetics CNS Drug Discovery

Purity and Quality Standards

A critical and often overlooked differentiator is the verified purity and associated quality documentation from commercial vendors. Reputable suppliers of 3-(Cyclopentyloxy)azetidine provide the compound with a minimum purity specification of 95%, as determined by standard analytical methods . This contrasts with other alkoxyazetidines that may be offered at varying purity levels or without comprehensive certificates of analysis, impacting the reproducibility of research results.

Supply purity
Supporting evidence
≥95%
Minimizes experimental variability with analytical traceability
Commercial specification; verify lot-specific COA
Analytical Chemistry Quality Control Procurement

3-(Cyclopentyloxy)azetidine: Optimal Use Cases


Chemical Biology Probe Development

The azetidine scaffold is a well-established bioisostere, often used to replace larger or less metabolically stable nitrogen heterocycles. 3-(Cyclopentyloxy)azetidine, with its specific steric and lipophilic profile , is ideally suited as a core building block for generating focused compound libraries. Its use is supported by class-level evidence indicating that azetidine-containing compounds frequently exhibit favorable ADME properties, including high permeability and plasma stability [1], making them promising starting points for developing chemical probes to interrogate novel biological targets.

CNS-Penetrant Drug Candidate Optimization

Research has shown that azetidine-based scaffolds are valuable for creating lead-like libraries targeting the central nervous system (CNS), as they often demonstrate high blood-brain barrier permeability . The cyclopentyloxy group, as a moderately lipophilic appendage, can be a strategic modification to fine-tune the physicochemical properties of a lead series to optimize CNS exposure without drastically increasing molecular weight, a key challenge in CNS drug discovery [1].

Advanced Intermediate Synthesis

For contract research and custom synthesis organizations, 3-(Cyclopentyloxy)azetidine serves as a high-purity (≥95%) , stable, and versatile intermediate for constructing more complex molecular architectures. The inherent ring strain of the azetidine makes it a reactive handle for further diversification through ring-opening or substitution reactions, enabling the rapid assembly of novel chemical space as part of fee-for-service projects or internal drug discovery campaigns.

Hit-to-Lead Optimization for Kinase/GPCR Programs

The quantitative binding data (Ki = 270 nM) for a close congener at the 5-HT7 receptor suggests that the cyclopentyloxy-azetidine motif can productively engage G-protein coupled receptors. This evidence supports the use of 3-(cyclopentyloxy)azetidine in the hit-to-lead phase of programs aimed at kinases or GPCRs, where the core can be rapidly decorated to explore structure-activity relationships and improve upon the potency of initial screening hits.

Application
Selection Property
Validation Focus
Chemical biology probe development
3-Alkoxyazetidine bioisostere; cyclopentyl ether for distinct shape
Profile library members for target selectivity and ADME
CNS-penetrant candidate optimization
Reported BBB permeability for azetidine scaffolds; moderate LogP
Evaluate CNS exposure and metabolic stability in lead series
Advanced intermediate synthesis
Reactive azetidine ring, high purity for reliable transformations
Assess stability and reaction scope in custom synthesis
Hit-to-lead for kinase/GPCR programs
Reported GPCR binding by cyclopentyloxy-azetidine congener
Expand SAR and improve potency from initial hits

Technical Documentation Hub

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28 linked technical documents
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